molecular formula C13H13NO2 B5548977 N-(3,5-dimethylphenyl)furan-2-carboxamide

N-(3,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B5548977
M. Wt: 215.25 g/mol
InChI Key: RIQTWSWKKBIZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)furan-2-carboxamide is a carboxamide derivative featuring a furan ring linked to a 3,5-dimethyl-substituted aniline moiety. This compound has garnered attention in both agrochemical and pharmaceutical research due to its structural versatility and bioactivity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-10(2)8-11(7-9)14-13(15)12-4-3-5-16-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQTWSWKKBIZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 3,5-dimethylaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The substituents on the aniline ring and furan moiety significantly influence biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Aniline Ring) Core Structure Key Activity/Findings Source
N-(3,5-Dimethylphenyl)furan-2-carboxamide 3,5-dimethyl Furan PET inhibition (IC50 ~10 µM) in spinach chloroplasts
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluoro Naphthalene PET inhibition (IC50 ~10 µM); enhanced activity due to electron-withdrawing F groups
5-(2,5-Dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide 2,6-dimethyl; 2,5-dichloro (furan) Furan Selective S1P4 antagonist (nanomolar potency); substituent positions critical for receptor selectivity
N-(3,5-Dimethoxyphenyl)furan-2-carboxamide 3,5-methoxy Furan Synthesized via Pd catalysis; methoxy groups increase electron density vs. methyl
N-(3,5-Dimethylphenyl)-5-[(4-methoxyphenoxy)methyl]furan-2-carboxamide 3,5-dimethyl; 4-methoxyphenoxy (furan) Furan Extended substituent enhances lipophilicity; uncharacterized bioactivity

Key Findings:

  • Substituent Position: Meta-substitution (3,5-) on the aniline ring is common in bioactive compounds (e.g., PET inhibitors in ). Para-substitution or ortho-substitution (e.g., 2,6-dimethyl in ) alters steric effects and receptor binding.
  • Electron Effects: Electron-withdrawing groups (e.g., Cl, F) enhance PET inhibition by increasing electrophilicity and interaction with photosystem II . Conversely, electron-donating methyl/methoxy groups may improve solubility or alter metabolic stability .
  • Core Structure: Furan-based carboxamides (e.g., ) exhibit planar geometry suitable for receptor binding, while naphthalene derivatives () offer extended conjugation for enhanced π-stacking.
Physicochemical and Structural Comparisons
  • Crystal Packing: In trichloro-acetamide analogs (), 3,5-dimethyl substitution leads to asymmetric unit variations, influencing solubility and stability.
  • Synthetic Accessibility: Microwave-assisted synthesis () and palladium-catalyzed coupling () are common for carboxamides, with yields varying based on substituent reactivity.

Data Tables

Table 1: Bioactivity Comparison of Selected Carboxamides

Compound Target Activity IC50/Potency Key Structural Features
This compound PET inhibition (Photosystem II) ~10 µM 3,5-dimethyl; furan core
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide PET inhibition ~10 µM 3,5-F; naphthalene core
5-(2,5-Dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide S1P4 antagonism Low nM 2,6-dimethyl; 2,5-Cl on furan

Table 2: Physicochemical Properties

Property This compound N-(3,5-Difluorophenyl) Analogue 5-(2,5-Dichlorophenyl) Analogue
LogP* ~3.5 (estimated) ~3.8 (higher due to F) ~4.2 (Cl substituents)
Solubility (aq.) Low Very low Moderate (polar Cl groups)
Crystal System Not reported Monoclinic ( analogs) Not reported

*Estimated using substituent contribution models.

Discussion of Research Findings

  • PET Inhibition: The 3,5-dimethylphenyl derivative’s moderate activity (IC50 ~10 µM) aligns with its balanced lipophilicity and electron-donating methyl groups. However, fluorinated analogs () achieve similar potency with electron-withdrawing substituents, suggesting target-specific electronic requirements .
  • Receptor Selectivity: In S1P4 antagonists (), shifting substituents from 3,5-dimethyl to 2,6-dimethyl alters steric hindrance, enabling selective binding to S1P4 over S1P1–3,5 receptors. This highlights the importance of substituent positioning in drug design .
  • Synthetic Challenges: Microwave synthesis () improves yields for disubstituted anilines, while Pd-catalyzed methods () are effective for furan-carboxamide coupling but sensitive to substituent electronics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.